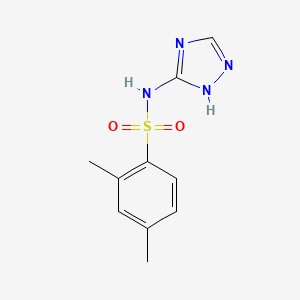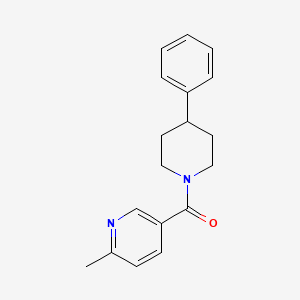
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as DTBTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug discovery. DTBTS has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The mechanism of action of 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and metabolic pathways. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in regulating the pH of cells and tissues. This inhibition may contribute to the compound's antibacterial and antifungal properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
实验室实验的优点和局限性
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its relatively low cost, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthetic methods for 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and related compounds.
4. Exploring its potential as a lead compound for drug discovery and development.
5. Investigating its potential as an agricultural fungicide or pesticide.
Overall, 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its biological activities and potential as a therapeutic agent.
合成方法
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as sodium carbonate. The reaction typically takes place in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
科学研究应用
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including antibacterial, antifungal, and antiviral properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
属性
IUPAC Name |
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-3-4-9(8(2)5-7)17(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZWUODZCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)



![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)